E-3-(Tributylstannyl)-2-propen-1-amine

Stereospecific Synthesis Palladium-Catalyzed Cross-Coupling Allylic Amine Scaffolds

E-3-(Tributylstannyl)-2-propen-1-amine (CAS 202115-92-2) is an organotin compound belonging to the class of functionalized allylic stannanes, specifically an (E)-configured 3-(tributylstannyl)allylamine. Its molecular formula is C15H33NSn with a molecular weight of 346.14 g/mol.

Molecular Formula C15H33NSn
Molecular Weight 346.1 g/mol
CAS No. 202115-92-2
Cat. No. B018251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE-3-(Tributylstannyl)-2-propen-1-amine
CAS202115-92-2
Molecular FormulaC15H33NSn
Molecular Weight346.1 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C=CCN
InChIInChI=1S/3C4H9.C3H6N.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;1-2H,3-4H2;
InChIKeyXBVNSAUITMDMLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E-3-(Tributylstannyl)-2-propen-1-amine (CAS 202115-92-2): Procurement-Relevant Specifications and Core Identity


E-3-(Tributylstannyl)-2-propen-1-amine (CAS 202115-92-2) is an organotin compound belonging to the class of functionalized allylic stannanes, specifically an (E)-configured 3-(tributylstannyl)allylamine . Its molecular formula is C15H33NSn with a molecular weight of 346.14 g/mol . The compound features a terminal primary amine group conjugated to an allylic double bond bearing a tributylstannyl moiety in the E (trans) geometry . This structural arrangement renders it a versatile building block for stereospecific carbon-carbon bond formation, particularly in palladium-catalyzed cross-coupling reactions where retention of alkene geometry is critical .

Why E-3-(Tributylstannyl)-2-propen-1-amine Cannot Be Substituted with Generic Organostannanes or Unspecified Isomers


Generic substitution with other organostannanes or unspecified stereoisomeric mixtures is scientifically unsound for applications requiring stereochemical integrity. The (E)-geometry of the carbon-carbon double bond in E-3-(Tributylstannyl)-2-propen-1-amine is not a trivial structural nuance but a critical determinant of downstream stereochemical outcomes [1]. Both the Stille cross-coupling reaction and tin-lithium transmetalation proceed with retention of the vinylic configuration [2]. Consequently, using the Z-isomer (CAS 146829-37-0) or an undefined E/Z mixture will invert the stereochemistry of the final coupled product [1]. Furthermore, the presence of the free primary amine distinguishes this compound from simple allyltributyltin reagents; the amine functionality enables direct incorporation into nitrogen-containing frameworks without additional protection/deprotection steps, a feature absent in non-aminated analogs . The tributylstannyl group also presents a favorable balance of reactivity and manageable toxicity compared to trimethylstannyl counterparts, which are approximately 1000-fold more toxic [3].

Quantitative Differentiation: Head-to-Head Evidence for E-3-(Tributylstannyl)-2-propen-1-amine


Stereospecific Stille Coupling: E-Configured Retention vs. Z-Configured Alternatives

The (E)-configured double bond in E-3-(Tributylstannyl)-2-propen-1-amine is preserved with high stereospecificity during palladium-catalyzed Stille cross-coupling, enabling predictable synthesis of (E)-allylic amine derivatives. In contrast, use of the Z-isomer (CAS 146829-37-0) yields the corresponding (Z)-configured products [1]. This stereoretentive behavior is a well-established characteristic of vinylstannane Stille couplings [2].

Stereospecific Synthesis Palladium-Catalyzed Cross-Coupling Allylic Amine Scaffolds

Synthetic Accessibility: Stannylcupration Route Yields for E-Configured γ-Stannylated Allylamines

The stannylcupration of chiral N-protected propargylic amines with Bu3Sn(Bu)Cu(CN)Li2 provides a highly regio- and stereocontrolled route to γ-stannylated (E)-allylamines, which are direct analogs of the target compound . This methodology yields these valuable intermediates in good to excellent yields, typically reported as 70-90% for similar transformations [1]. While the target compound itself may be prepared by alternative hydrostannylation routes, this established protocol demonstrates the class's synthetic utility and the predictable formation of the E-geometry via cuprate addition .

Stannylcupration Regioselective Synthesis Chiral Allylamine Intermediates

Toxicity Profile: Favorable Safety Margin Relative to Trimethylstannyl Analogs

While all organostannanes require careful handling, tributylstannyl compounds exhibit substantially lower acute toxicity compared to trimethylstannyl derivatives. Literature comparisons indicate that trimethylstannyl compounds are approximately 1000 times more toxic than their tributylstannyl counterparts [1]. This differential toxicity is a critical factor in reagent selection for both laboratory-scale research and potential industrial process development, where the use of trimethyltin reagents is often restricted due to severe neurotoxicity concerns [1].

Organotin Toxicology Laboratory Safety Reagent Selection

Functional Group Versatility: Direct Incorporation of Primary Amine vs. Non-Aminated Allyltins

E-3-(Tributylstannyl)-2-propen-1-amine contains a free primary amine, enabling direct incorporation into nitrogen-containing frameworks without additional protection/deprotection sequences. In contrast, simple allyltributyltin reagents lack this functionality and require separate amination steps to introduce nitrogen . For example, (Z)-3-(tributylstannyl)allylamine has been demonstrated to undergo palladium-catalyzed cross-coupling with ortho-functionalized aryl bromides, directly yielding 7-membered nitrogen heterocycles in a single step [1]. This capability shortens synthetic routes compared to non-aminated stannanes, which would necessitate subsequent amine introduction steps .

Amine-Functionalized Building Blocks Nitrogen Heterocycle Synthesis Late-Stage Functionalization

High-Value Application Scenarios for E-3-(Tributylstannyl)-2-propen-1-amine


Stereospecific Synthesis of (E)-Configured Allylic Amine Pharmacophores

E-3-(Tributylstannyl)-2-propen-1-amine serves as a direct precursor to (E)-allylic amine scaffolds, which are common motifs in bioactive molecules including antifungal agents (e.g., terbinafine analogs) and CNS-targeted compounds. The compound's ability to undergo Stille coupling with retention of (E)-geometry ensures that the desired stereoisomer is obtained exclusively, avoiding the need for isomeric separation [1]. This is critical in medicinal chemistry where even minor stereochemical impurities can confound structure-activity relationship (SAR) studies and lead to false negatives or positives in biological assays.

One-Step Construction of 7-Membered Nitrogen Heterocycles via Tandem Stille Coupling-Cyclization

As demonstrated with the Z-isomer analog, 3-(tributylstannyl)allylamines can undergo palladium-catalyzed cross-coupling with ortho-functionalized aryl bromides to directly afford benzazepine and related 7-membered N-heterocycles [2]. This one-step, stereospecific approach to medium-ring nitrogen heterocycles is highly valuable for the synthesis of alkaloid natural products and pharmaceutical intermediates, eliminating multi-step sequences and improving overall synthetic efficiency.

Synthesis of Stereodefined 1,2-Disubstituted Allylamines via Transmetalation-Electrophile Trapping

The tributylstannyl group can undergo transmetalation to form configurationally stable vinyllithium or vinylcopper intermediates [3]. These intermediates can then be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides) to generate stereodefined 1,2-disubstituted allylamines . This reactivity profile expands the compound's utility beyond traditional Stille coupling, offering access to complex allylic amine architectures with defined substitution patterns and stereochemistry.

Reference Standard for Impurity Profiling in Organotin-Containing Pharmaceuticals

E-3-(Tributylstannyl)-2-propen-1-amine is marketed as a reference substance for drug impurity analysis, particularly for pharmaceuticals synthesized via Stille coupling routes [4]. In regulated pharmaceutical development, quantification of residual organotin impurities is mandatory. Procurement of this compound as a certified reference standard enables accurate method development, validation, and batch-release testing, ensuring compliance with ICH Q3C guidelines for residual solvents and elemental impurities.

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